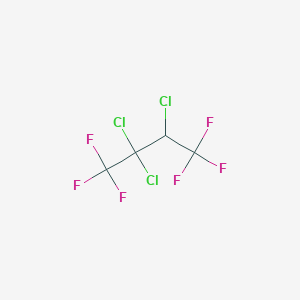

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane

描述

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane is a halogenated organic compound with the molecular formula C4HCl3F6. It is characterized by the presence of both chlorine and fluorine atoms, making it a compound of interest in various chemical applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of hexafluorobutene with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques, such as distillation and crystallization, is employed to purify the final product.

化学反应分析

Types of Reactions

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups.

Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

Oxidation Reactions: It can be oxidized to form more complex fluorinated compounds.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

Substitution: Formation of iodinated or brominated derivatives.

Reduction: Formation of partially dehalogenated butane derivatives.

Oxidation: Formation of fluorinated carboxylic acids or ketones.

科学研究应用

Chemical Properties and Characteristics

Before delving into its applications, it is essential to understand the chemical properties of 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane:

- Molecular Formula : C4HCl3F6

- Molecular Weight : 269.4 g/mol

- Boiling Point : 105°C

- Density : 1.697 g/cm³

- Refractive Index : 1.3636

These properties make it suitable for various applications in lab settings and industrial processes.

Applications in Chemical Synthesis

Solvent for Reactions : Due to its unique solvent properties, this compound is often used as a solvent in organic reactions. Its ability to dissolve a wide range of substances facilitates chemical reactions that require non-polar environments.

Intermediate in Synthesis : The compound serves as an intermediate in synthesizing other fluorinated compounds. Its halogenated structure allows for further functionalization through nucleophilic substitutions or eliminations.

Applications in Material Science

Fluorinated Polymers : The compound is utilized in the production of fluorinated polymers which possess excellent thermal stability and chemical resistance. These polymers are crucial in industries such as electronics and coatings.

Adhesives and Sealants : Its properties are exploited in formulating high-performance adhesives and sealants that require durability under extreme conditions.

Environmental Studies

Greenhouse Gas Research : As a halogenated compound with potential greenhouse gas effects, this compound is studied for its environmental impact. Research focuses on its atmospheric lifetime and potential as a replacement for ozone-depleting substances.

Case Study 1: Use as a Solvent in Organic Synthesis

A study highlighted the effectiveness of this compound as a solvent for synthesizing various organic compounds. The results demonstrated improved yields compared to traditional solvents due to its unique solvation properties .

Case Study 2: Development of Fluorinated Polymers

Research conducted on the polymerization of this compound showed promising results in developing new fluorinated materials that exhibited superior thermal stability and resistance to solvents. These materials have potential applications in the aerospace and automotive industries .

Case Study 3: Environmental Impact Assessment

An environmental study assessed the atmospheric behavior of this compound. The findings indicated that while it has a relatively long atmospheric lifetime compared to other halogenated compounds, its greenhouse gas potential necessitates careful monitoring .

作用机制

The mechanism of action of 2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes and receptors by altering their conformation and stability. The pathways involved include the inhibition of specific enzymes and the disruption of cellular membranes.

相似化合物的比较

Similar Compounds

- 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane

- 1,1,2,3,4,4-hexachlorobutadiene

- 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluorobutane

Uniqueness

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.

生物活性

2,2,3-Trichloro-1,1,1,4,4,4-hexafluorobutane (CAS Number: 378-84-7) is a synthetic compound belonging to the class of halogenated hydrocarbons. This compound is characterized by its complex structure and significant biological activity, which has implications in various fields including environmental science, toxicology, and industrial applications. This article aims to provide a comprehensive overview of the biological activity of this compound by reviewing relevant research findings and case studies.

- Molecular Formula: C4HCl3F6

- Molecular Weight: 269.4 g/mol

- Density: Approximately 1.557 g/cm³

- Boiling Point: 83-84°C

These properties influence the compound's behavior in biological systems and its environmental persistence.

Toxicological Profile

The toxicological effects of this compound have been studied primarily through animal models and in vitro assays. Key findings include:

- Acute Toxicity: Studies indicate that exposure to high concentrations can lead to respiratory distress and central nervous system effects in laboratory animals .

- Chronic Effects: Long-term exposure has been linked to potential carcinogenic effects based on structural similarities with other chlorinated compounds known to induce tumors in rodents .

Research suggests that the biological activity of this compound may be mediated through several mechanisms:

- Reactive Metabolites: The compound may generate reactive metabolites that interact with cellular macromolecules such as DNA and proteins .

- Endocrine Disruption: There is evidence that chlorinated hydrocarbons can disrupt endocrine function by mimicking or blocking hormonal signals .

Environmental Impact

The persistence of this compound in the environment raises concerns about its long-term ecological effects. It has been detected in various environmental matrices including soil and water systems.

Case Study 1: Occupational Exposure

A study focused on workers in facilities using halogenated solvents found elevated levels of respiratory issues and skin irritation associated with exposure to this compound. The findings suggested a correlation between exposure levels and health outcomes .

Case Study 2: Ecotoxicology Assessment

An ecotoxicological assessment evaluated the impact of this compound on aquatic organisms. Results indicated significant toxicity to fish species at concentrations as low as 10 µg/L. The study highlighted the need for regulatory measures to limit environmental release .

Data Table: Toxicity Summary

属性

IUPAC Name |

2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3F6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUDYFCAECAPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Cl)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379352 | |

| Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

378-84-7 | |

| Record name | 2,2,3-trichloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。